2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Mechanism of Action
Mode of Action
Based on its structural similarity to other biphenyl derivatives, it may interact with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ conformation and function .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to other biphenyl derivatives, it might be involved in the degradation of biphenyls and β-aryl ethers . The specific pathways and downstream effects of this compound remain to be elucidated .
Pharmacokinetics
Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biphenyl derivatives, it may have potential as a pd-1/pd-l1 inhibitor, which could have implications in cancer immunotherapy . Additionally, it may induce DNA double-stranded breaks and genomic instability, which could have important anticancer therapeutic implications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its absorption, distribution, metabolism, and excretion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the amidation of the thiophene derivative with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted thiophene derivatives, substituted benzoyl derivatives.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N,4,5-trimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
- N,4,5-trimethyl-2-[(4-chlorobenzoyl)amino]thiophene-3-carboxamide
- N,4,5-trimethyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide
Uniqueness
2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide is unique due to the presence of the phenylbenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(18(13)20(25)22-3)23-19(24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZBPSRINPONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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